molecular formula C7H8N2O2S2 B062611 2-(2-Pyridylsulfonyl)thioacetamide CAS No. 175276-91-2

2-(2-Pyridylsulfonyl)thioacetamide

Cat. No. B062611
CAS RN: 175276-91-2
M. Wt: 216.3 g/mol
InChI Key: SXZDKXKPNUSOTB-UHFFFAOYSA-N
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Description

2-(2-Pyridylsulfonyl)thioacetamide is a chemical compound with the molecular formula C7H8N2O2S2 . It has an average mass of 216.281 Da and a monoisotopic mass of 216.002716 Da . This compound is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 2-(2-Pyridylsulfonyl)thioacetamide consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

2-(2-Pyridylsulfonyl)thioacetamide has a molecular weight of 216.28 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds with a wide spectrum of biological activity . For instance, it has been used in the reactions with N-arylmaleimides under various conditions to produce three types of products: epithiopyrrolo[3,4-c]pyridines, pyrrolo[3,4-c]pyridines and 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) .

Pd-Catalyzed γ-Arylation of Amino Acid Esters

2-(2-Pyridylsulfonyl)thioacetamide has been used in the direct Pd-catalyzed γ-arylation of amino acid esters . A variety of N-(2-pyridyl)sulfonamide amino acid derivatives, including α-quaternary amino acid and β-amino acid substrates, react with iodoarenes in the presence of Pd(OAc)2 to provide γ-arylated products .

Proteomics Research

This compound is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Development of Efficient Methods for Catalytic Functionalization of C–H Bonds

The compound plays a significant role in the development of efficient methods for the catalytic functionalization of C–H bonds . This is a fundamental challenge in current organometallic and synthetic organic chemistry .

Synthesis of Non-Natural Amino Acids

The compound has been used in the synthesis of non-natural amino acids . The development of methods for the synthesis of amino acids, especially from native amino acids, is highly important due to their broad use in drug discovery and biotechnology .

Pd-Catalyzed Chelating Strategy

2-(2-Pyridylsulfonyl)thioacetamide has been used in the Pd-catalyzed chelating strategy . This type of strategy, although at an early stage, has been applied to the synthesis of non-natural amino acids .

properties

IUPAC Name

2-pyridin-2-ylsulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S2/c8-6(12)5-13(10,11)7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZDKXKPNUSOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372514
Record name 2-(2-Pyridylsulfonyl)thioacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175276-91-2
Record name 2-(2-Pyridinylsulfonyl)ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyridylsulfonyl)thioacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PYRIDN-2-YLSULPHONYL)ETHANETHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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